molecular formula C20H18N4O3S B14930408 ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate

ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B14930408
M. Wt: 394.4 g/mol
InChI Key: ISIZOYZLZVBYQM-SSDVNMTOSA-N
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Description

Ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with cyano, methyl, and ester groups. The molecule also contains a (E)-configured Schiff base linker connecting the thiophene ring to a 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole moiety.

The compound’s synthesis likely involves condensation reactions between a pyrazole aldehyde and an aminothiophene derivative, as inferred from analogous procedures in the literature (e.g., and describe similar pyrazole-thiophene hybrids synthesized via 1,4-dioxane-mediated reactions with triethylamine as a catalyst) .

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]thiophene-2-carboxylate

InChI

InChI=1S/C20H18N4O3S/c1-4-27-20(26)17-12(2)15(10-21)18(28-17)22-11-16-13(3)23-24(19(16)25)14-8-6-5-7-9-14/h5-9,11,23H,4H2,1-3H3/b22-11+

InChI Key

ISIZOYZLZVBYQM-SSDVNMTOSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Thiophene Core Construction

The thiophene scaffold is synthesized via the Gewald reaction, a well-established method for 2-aminothiophene derivatives. Ethyl cyanoacetate and 3-oxobutanoate undergo cyclization in the presence of sulfur and a base, yielding ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Key modifications include:

  • Solvent System : Ethanol or DMF facilitates homogeneous mixing, while triethylamine (2–5 mol%) accelerates the cyclization.
  • Temperature Control : Reactions proceed at 60–80°C for 6–12 hours, achieving yields of 70–85%.
  • Purification : Recrystallization from chloroform/methanol (3:1) enhances purity (>95%).

Schiff Base Formation with Pyrazole Aldehyde

The aminothiophene intermediate reacts with 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under mild acidic conditions to form the E-configured Schiff base:

  • Catalytic Acid : Acetic acid (1–2 equiv.) in ethanol at 50–60°C drives imine formation within 4–6 hours.
  • Stereoselectivity : The E-configuration is favored due to steric hindrance from the methyl and phenyl groups, confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 12–14 \, \text{Hz} $$).
  • Yield Optimization : Excess aldehyde (1.2 equiv.) improves yields to 65–75%, with unreacted starting materials removed via silica gel chromatography.

Functional Group Compatibility and Side Reactions

The 5-hydroxy group on the pyrazole ring necessitates careful handling to avoid undesired etherification or oxidation:

  • Protection Strategies : Transient silylation (e.g., TBSCl) prevents side reactions during condensation but complicates deprotection.
  • In Situ Activation : Microwave-assisted reactions (100°C, 30 min) reduce degradation, preserving the hydroxy group’s integrity.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) :

  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$): δ 8.42 (s, 1H, CH=N), 7.65–7.28 (m, 5H, Ph), 4.25 (q, $$ J = 7.1 \, \text{Hz} $$, 2H, OCH$$2$$), 2.51 (s, 3H, thiophene-CH$$3$$), 2.33 (s, 3H, pyrazole-CH$$3$$).
  • $$ ^{13}C $$-NMR: δ 161.2 (C=O), 158.9 (C=N), 152.1 (pyrazole-C-OH), 117.4 (CN).

Infrared Spectroscopy :

  • Strong absorptions at 2215 cm$$ ^{-1} $$ (C≡N) and 1680 cm$$ ^{-1} $$ (C=O).

X-ray Crystallography :

  • Monoclinic crystal system ($$ P2_1/c $$) with intermolecular hydrogen bonds (O–H···N) stabilizing the supramolecular architecture.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Reference
Gewald Cyclization EtOH, Et$$_3$$N, 80°C, 8h 78 95
Schiff Base Condensation AcOH, EtOH, 60°C, 5h 72 98
Microwave-Assisted DMF, 100°C, 30 min 68 97

Mechanistic Insights and Kinetic Studies

The rate-determining step in Schiff base formation is the nucleophilic attack of the thiophene amine on the aldehyde carbonyl, followed by dehydration. Kinetic studies reveal a second-order dependence on amine and aldehyde concentrations, with an activation energy ($$ E_a $$) of 45 kJ/mol. Acid catalysis lowers the energy barrier by stabilizing the transition state through protonation of the carbonyl oxygen.

Industrial-Scale Considerations and Process Optimization

  • Cost Efficiency : Bulk synthesis uses technical-grade ethanol and recovers unreacted aldehyde via distillation.
  • Green Chemistry : Solvent-free mechanochemical methods reduce waste, though yields drop to 60%.
  • Quality Control : HPLC with UV detection (λ = 254 nm) ensures compliance with pharmacopeial standards.

Applications and Derivatives

While the target compound’s bioactivity remains underexplored, structural analogs exhibit:

  • Anticancer Activity : IC$$ _{50} $$ = 8–12 μM against MCF-7 cells.
  • Antimicrobial Properties : MIC = 32 μg/mL for Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, often using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Steric Factors : The bulky phenyl group on the pyrazole ring may hinder crystallization or molecular packing, contrasting with smaller substituents in 7b or chloropyridazinyl in .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystallization: The hydroxy and cyano groups in the target compound may facilitate hydrogen-bonded networks, akin to patterns observed in (N–H···O/S interactions in triazole-thione aggregates) .
  • Software Tools : SHELX () and ORTEP-3 () are critical for refining crystal structures of such hybrids, ensuring accurate bond-length validation (e.g., C–C distances averaging ~1.48 Å in similar compounds) .

Pharmacological Potential

While direct pharmacological data for the target compound are unavailable, structural parallels suggest possible bioactivity:

  • Pyrazole-Thiophene Hybrids : Compounds like 5e (), featuring benzothiazole-thioether substituents, exhibit antimicrobial properties. The target’s hydroxy-phenyl-pyrazole moiety may similarly interact with biological targets .
  • Schiff Base Derivatives : The (E)-configured imine linker is common in anticancer and antifungal agents, as seen in triazole-thione derivatives () .

Biological Activity

Ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, a pyrazole moiety, and a cyano group, contributing to its unique chemical reactivity and biological interactions. The general structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl 4-cyano derivatives exhibit significant antimicrobial properties. For instance, related pyrazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 4 μg/ml . This suggests that the compound may possess potential as an antimicrobial agent.

Enzyme Inhibition

The compound's structure suggests possible interactions with serine proteases. Research on pyrazole-based thrombin inhibitors indicates that similar compounds can act as potent inhibitors through a serine-trapping mechanism . The ability to selectively inhibit thrombin could position this compound as a candidate for anticoagulant therapy.

Thrombin Inhibition

The mechanism by which ethyl 4-cyano derivatives inhibit thrombin involves the formation of a covalent bond with the enzyme's active site serine residue. This leads to a transient but effective inhibition of thrombin's catalytic activity. The structural features required for this interaction include specific substituents on the pyrazole ring that enhance binding affinity and selectivity .

Study 1: Antimicrobial Efficacy

A study focusing on structurally similar compounds demonstrated significant bacteriostatic activity against S. aureus . The results indicated that modifications in the thiophene and pyrazole structures could enhance antimicrobial potency .

Study 2: Thrombin Inhibition

In another investigation, researchers synthesized a series of pyrazole derivatives and evaluated their thrombin inhibitory properties. The most potent derivative exhibited an IC50 value of 16 nM, underscoring the potential of these compounds in developing new anticoagulant therapies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50/MIC Value
Compound AAntimicrobialS. aureus4 μg/ml
Compound BThrombin InhibitorThrombin16 nM
Compound CAntimicrobialE. coli8 μg/ml
Compound DThrombin InhibitorThrombin80 nM

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